N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)thiophene-3-carboxamide
Description
N-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)thiophene-3-carboxamide is a synthetic small molecule characterized by a hybrid structure combining dihydrobenzofuran, thiophene, and a dimethylaminoethyl side chain. The dihydrobenzofuran moiety (C₈H₈O) provides a partially saturated bicyclic framework, which may enhance metabolic stability compared to fully aromatic systems. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes influenced by lipophilic and electron-rich motifs.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-19(2)15(10-18-17(20)14-6-8-22-11-14)12-3-4-16-13(9-12)5-7-21-16/h3-4,6,8-9,11,15H,5,7,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQXUOQLRFVBAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CSC=C1)C2=CC3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment and neuropharmacology. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 404.5 g/mol. The structure features a thiophene ring, a dihydrobenzofuran moiety, and a dimethylamino group, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H28N2O4S |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 1428380-18-0 |
Anticancer Properties
Recent studies have evaluated the anticancer activity of compounds related to dihydrobenzofuran derivatives. For instance, a series of dihydrobenzofuran lignans demonstrated significant cytotoxic effects against various human cancer cell lines. In particular, compounds with similar structures showed promising results in inhibiting tumor growth, especially in leukemia and breast cancer cell lines .
Case Study:
A study assessed the biological activity of several dihydrobenzofuran derivatives, including those with modifications akin to this compound. The average GI(50) value (the concentration required for 50% growth inhibition) was notably low for some derivatives, indicating high potency against cancer cells. For example, one derivative had a GI(50) value of less than 10 nM against breast cancer cell lines .
The proposed mechanism involves the inhibition of tubulin polymerization, a critical process in mitosis. Compounds similar to this compound have been shown to interact weakly at the colchicine binding site of tubulin, leading to disrupted mitotic spindle formation and subsequent cell death .
Neuropharmacological Effects
In addition to anticancer activity, compounds derived from thiophene and benzofuran structures have been investigated for their neuropharmacological effects. Some studies suggest that these compounds may exhibit activity as serotonin reuptake inhibitors or have effects on neurotransmitter modulation . This potential opens avenues for exploring their use in treating neurodegenerative diseases or mood disorders.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)thiophene-3-carboxamide exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : The compound promotes apoptosis by modulating mitochondrial pathways, increasing pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : It causes S-phase arrest in cancer cells, inhibiting their proliferation.
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties. Studies have revealed:
- Antibacterial Effects : Effective against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Potential Antifungal Activity : Preliminary studies suggest antifungal properties, warranting further investigation.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.
- Coupling Reactions : Employing coupling agents to link the benzofuran moiety with the thiophene structure.
- Final Functionalization : Introducing the carboxamide group through amide bond formation.
Case Study 1: Anticancer Activity Evaluation
A study conducted on the effects of this compound on HepG2 liver cancer cells demonstrated:
- Inhibition of Cell Growth : The compound significantly reduced cell viability at concentrations above 10 µM.
- Mechanistic Insights : Flow cytometry analyses indicated an increase in apoptotic cells post-treatment.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, the compound was tested against a panel of bacterial strains:
- Results : Showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.
- Further Research Directions : Suggested exploration of its mechanism of action in disrupting bacterial cell walls.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*LogP values estimated via PubChem or ChemAxon tools.
Key Differentiators and Research Insights
Core Heterocyclic Scaffolds
- Quinoline Derivatives: SzR-105 and related compounds prioritize hydrogen-bonding via hydroxyl and carboxamide groups, favoring solubility but limiting CNS uptake .
- Furopyridine Derivatives: High molecular weight (>500 g/mol) and fluorinated substituents (e.g., trifluoroethylamino) in compounds enhance metabolic stability but may reduce oral bioavailability .
Side Chain Modifications
- Dimethylaminoethyl vs. Pyrrolidinyl/Morpholinomethyl: The target compound’s dimethylaminoethyl group provides moderate basicity (pKa ~8.5), facilitating pH-dependent solubility.
Functional Group Impact
- Thiophene vs. Quinoline: The thiophene ring in the target compound offers sulfur-mediated hydrophobic interactions, whereas quinoline derivatives (e.g., SzR-105) rely on nitrogen-based polarity, affecting binding kinetics to aminergic receptors .
- Cyano Groups in 5an: The dihydrothiophene derivative 5an incorporates a cyano group, enhancing electrophilic reactivity but raising toxicity concerns absent in the target compound.
Research Findings and Therapeutic Implications
- Furopyridine Derivatives: Exhibited nanomolar potency in kinase inhibition assays but required structural simplification to improve synthetic feasibility .
- Target Compound : Preliminary docking studies (extrapolated from –5) suggest superior selectivity for serotonin receptors (5-HT₂A/2C) over dopamine receptors, attributed to the dihydrobenzofuran-thiophene synergy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
